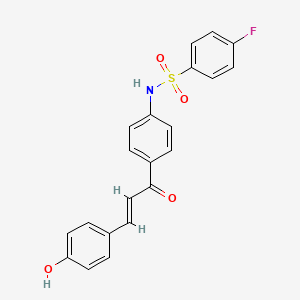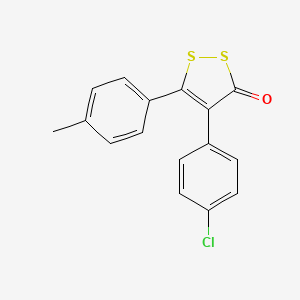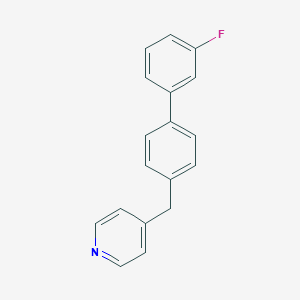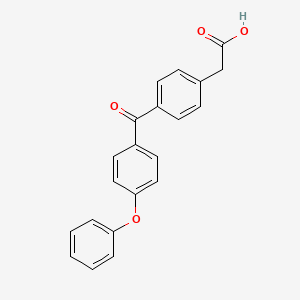
4-(4-Phenoxybenzoyl)phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Phenoxybenzoyl)phenylacetic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a phenoxybenzoyl group attached to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-phenoxybenzoyl)phenylacetic acid typically involves the reaction of 4-phenoxybenzoic acid with phenylacetic acid under specific conditions. One common method involves the use of oxalyl chloride and dimethylformamide (DMF) as a catalyst to convert 4-phenoxybenzoic acid to 4-phenoxybenzoyl chloride. This intermediate is then reacted with phenylacetic acid in the presence of a base such as potassium carbonate to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of solvents and reagents can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Phenoxybenzoyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(4-Phenoxybenzoyl)phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-phenoxybenzoyl)phenylacetic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
- 4-Phenoxybenzoic acid
- Phenylacetic acid
- 4-Benzyloxybenzoic acid
Comparison: 4-(4-Phenoxybenzoyl)phenylacetic acid is unique due to the presence of both phenoxybenzoyl and phenylacetic acid moieties, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications and can participate in more diverse chemical reactions .
Properties
Molecular Formula |
C21H16O4 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-[4-(4-phenoxybenzoyl)phenyl]acetic acid |
InChI |
InChI=1S/C21H16O4/c22-20(23)14-15-6-8-16(9-7-15)21(24)17-10-12-19(13-11-17)25-18-4-2-1-3-5-18/h1-13H,14H2,(H,22,23) |
InChI Key |
VRBHQDUOTOPSLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


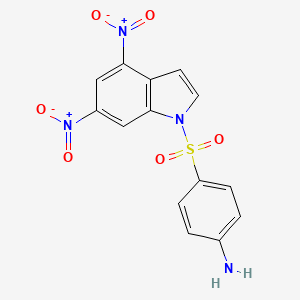
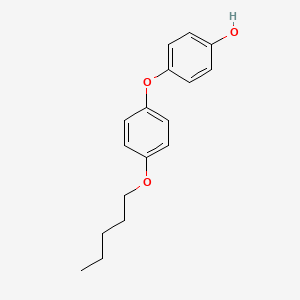


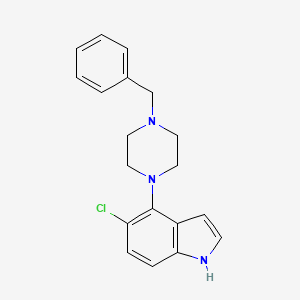
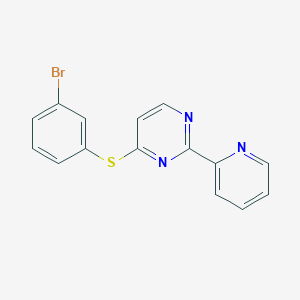

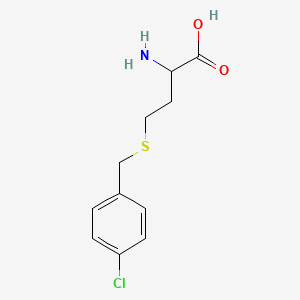
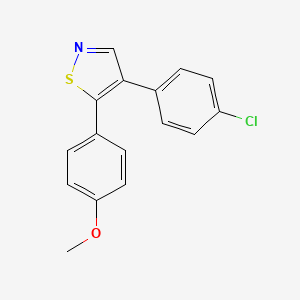
![5-(4-Chloro-phenyl)-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B10843570.png)

